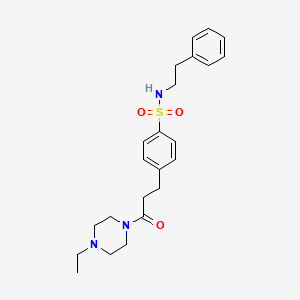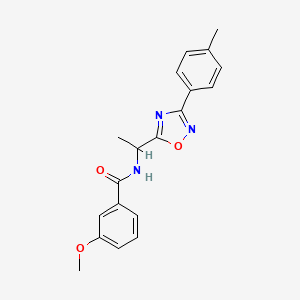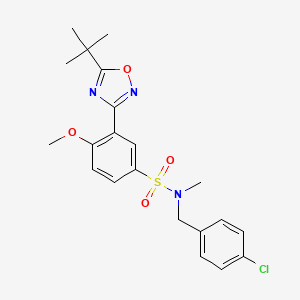
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has been studied for its potential applications in scientific research. MNPA is a member of the oxadiazole family of compounds, which have been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has also been studied for its potential use as a diagnostic tool in cancer research.
Mécanisme D'action
The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cellular processes. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells, as well as the growth of certain bacteria and fungi. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has also been found to exhibit anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has also been found to exhibit a range of biological activities, making it a versatile tool for studying cellular processes. However, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain studies. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide also has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide. One area of interest is the development of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide-based diagnostic tools for cancer research. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has also been studied for its potential use as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand the mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide and its potential applications in scientific research.
Méthodes De Synthèse
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide can be synthesized using a multi-step reaction process that involves the reaction of 3-methoxybenzohydrazide with 3-nitrobenzaldehyde to form 3-(3-nitrophenyl)-1,2,4-oxadiazole. This intermediate product is then reacted with 3-aminophenol to form 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide.
Propriétés
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-4-2-3-12(11-15)18-20-17(27-21-18)10-9-16(23)19-13-5-7-14(8-6-13)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZOJPKCXOFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














